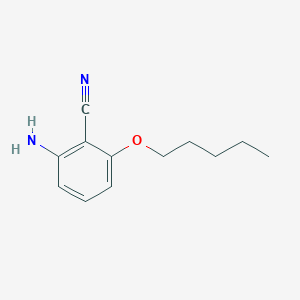

2-Amino-6-pentyloxybenzonitrile

Description

2-Amino-6-pentyloxybenzonitrile is a benzonitrile derivative characterized by an amino group (-NH₂) at the 2-position and a pentyloxy chain (-O-C₅H₁₁) at the 6-position of the benzene ring. This compound belongs to a class of substituted benzonitriles, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-amino-6-pentoxybenzonitrile |

InChI |

InChI=1S/C12H16N2O/c1-2-3-4-8-15-12-7-5-6-11(14)10(12)9-13/h5-7H,2-4,8,14H2,1H3 |

InChI Key |

LOXZCPFPTVLISY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzonitrile Derivatives

The following table compares 2-amino-6-pentyloxybenzonitrile with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Key Observations:

Halogenated derivatives (e.g., bromo, fluoro) exhibit higher molecular weights and distinct electronic effects, influencing reactivity in cross-coupling reactions .

Solubility Trends :

- Longer alkoxy chains (e.g., pentyloxy) reduce aqueous solubility but enhance compatibility with lipid-based formulations.

- Halogen substituents (e.g., bromine, chlorine) further decrease solubility due to increased molecular rigidity and polarity .

Applications :

- Methoxy and pentyloxy analogs are preferred in drug discovery for balancing solubility and bioavailability .

- Halogenated benzonitriles serve as intermediates in Suzuki-Miyaura couplings or fluorinated drug candidates .

Research Findings and Implications

Synthetic Utility: Substituted benzonitriles are pivotal in constructing heterocyclic scaffolds. For example, 2-amino-6-methoxybenzonitrile is a precursor to quinazoline derivatives, which exhibit antitumor activity . The pentyloxy chain in 2-amino-6-pentyloxybenzonitrile may facilitate micelle formation or lipid nanoparticle encapsulation, as seen in studies of alkoxy-modified drug candidates .

Biological Activity: Amino-substituted benzonitriles often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). The pentyloxy group’s lipophilicity could enhance blood-brain barrier penetration, making it relevant for CNS drug development.

Stability and Storage :

- Alkoxy-substituted benzonitriles generally exhibit better thermal stability than halogenated analogs, which may degrade under light or heat due to weaker C-Br/F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.